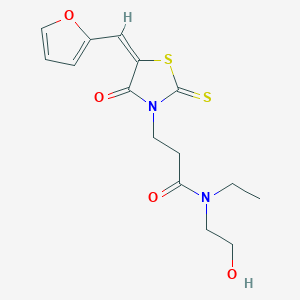

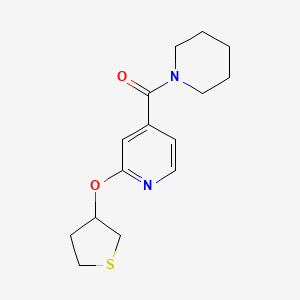

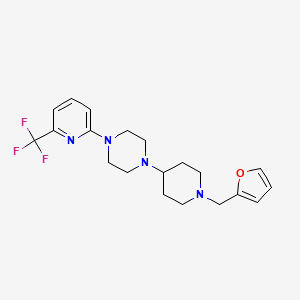

![molecular formula C11H17N3O2S B2969931 methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate CAS No. 882265-78-3](/img/structure/B2969931.png)

methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The presence of multiple functional groups and double bonds suggests that this compound could exist in different isomeric forms. The exact structure would depend on the relative positions of these groups and the configuration of the double bonds .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the vinyl group could participate in addition reactions, and the thio group could react with electrophiles .Applications De Recherche Scientifique

Green and Affordable Reducing Agents in Polymerization

Mendonça et al. (2019) employed thiourea dioxide as a green and inexpensive reducing agent for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates, showcasing the versatility and efficiency of using environmentally friendly compounds in polymerization processes. The study demonstrated the use of such agents in organic solvents, water mixtures, and aqueous media at near-room temperatures with low metal catalyst concentration, highlighting the potential for eco-friendly polymer production methods (Mendonça et al., 2019).

Environmentally Friendly Solvents in Polymerization

Abreu et al. (2016) explored the use of cyclopentyl methyl ether (CPME) as an environmentally friendly alternative to traditional organic solvents for the polymerization of vinyl chloride and styrene. This study emphasized the importance of selecting green solvents to reduce the environmental impact of polymer production, demonstrating CPME's effectiveness in achieving high polymer conversions and maintaining linear increases in molecular weight with monomer conversion (Abreu et al., 2016).

Synthesis of Novel and Functional Polymers

Han et al. (2012) synthesized novel, narrowly polydispersed segmented hyperbranched polymers with potential for multifunctionalization and architecture construction. These polymers, synthesized via self-condensing vinyl copolymerization (SCVCP) and reversible addition–fragmentation chain transfer (RAFT) methodology, offer insights into the design and production of advanced materials with specific properties for targeted applications (Han et al., 2012).

Advanced Synthesis Techniques for Heterocyclic Compounds

Sokolenko et al. (2017) utilized methyl 3-(dimethylamino) acrylates containing various groups in reactions with amidines to produce 4(3H)-pyrimidones, showcasing the chemical versatility and potential for synthesizing a range of heterocyclic compounds. This work demonstrates the application of these acrylates in the synthesis of complex organic molecules with potential pharmaceutical and material science applications (Sokolenko et al., 2017).

Atmospheric Chemistry of Unsaturated Esters

Porrero et al. (2010) and Moreno et al. (2014) investigated the gas-phase reactions of unsaturated esters, including acrylates, with Cl atoms and OH radicals. These studies contribute to our understanding of the atmospheric chemistry of these compounds, including their lifetimes and potential environmental impacts. Such research is crucial for assessing the fate of these chemicals in the atmosphere and their effects on air quality and climate (Porrero et al., 2010; Moreno et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl (E)-2-[(E)-1-cyano-2-(dimethylamino)ethenyl]sulfanyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13(2)7-9(6-12)17-10(8-14(3)4)11(15)16-5/h7-8H,1-5H3/b9-7+,10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWDKPUKOCVQQ-FIFLTTCUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)SC(=CN(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S/C(=C/N(C)C)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

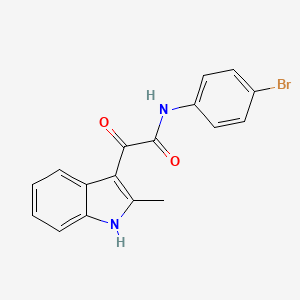

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)

![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)